molecular formula C12H16Cl3N3O3S B7812587 2-Chloro-4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl chloride;hydrochloride

2-Chloro-4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl chloride;hydrochloride

Cat. No.: B7812587
M. Wt: 388.7 g/mol
InChI Key: CDODMYZGNMUPCH-UHFFFAOYSA-N
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Description

2-Chloro-4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl chloride;hydrochloride is a chemical compound with a complex structure that includes a chloro group, a piperazine ring, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the process and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound may be employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Industry: The compound can be utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in biological systems or industrial processes.

Comparison with Similar Compounds

  • 4-Methylpiperazine: A simpler compound without the chloro and sulfonyl chloride groups.

  • 2-Chlorobenzenesulfonyl chloride: Lacks the piperazine ring.

  • 4-Aminobenzenesulfonyl chloride: Contains an amino group instead of the carbonyl group.

Properties

IUPAC Name

2-chloro-4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N3O3S.ClH/c1-16-4-6-17(7-5-16)12(18)15-9-2-3-11(10(13)8-9)21(14,19)20;/h2-3,8H,4-7H2,1H3,(H,15,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDODMYZGNMUPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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